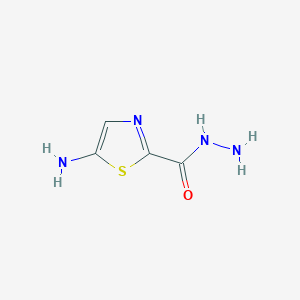
5-Amino-1,3-thiazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,3-thiazole-2-carbohydrazide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-thiazole-2-carbohydrazide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The general reaction scheme is as follows:
- Thiosemicarbazide + α-Haloketone → Intermediate
- Intermediate → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,3-thiazole-2-carbohydrazide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
- Substitution : Reagents like alkyl halides or acyl chlorides can be used for substitution reactions .
- Oxidation : Sulfoxides and sulfones.
- Reduction : Thiazolidine derivatives.
- Substitution : Various substituted thiazole derivatives .
Scientific Research Applications
5-Amino-1,3-thiazole-2-carbohydrazide has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology : Investigated for its potential antimicrobial, antifungal, and antiviral activities.
- Medicine : Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
- Industry : Utilized in the synthesis of dyes, biocides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-1,3-thiazole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the disruption of essential biochemical pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds:
- 5-Amino-1,2,4-triazole-3-carbohydrazide
- 2-Amino-4-methylthiazole
- Thiazole-4-carboxylic acid
Uniqueness: 5-Amino-1,3-thiazole-2-carbohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain targets .
Properties
CAS No. |
99171-17-2 |
|---|---|
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-amino-1,3-thiazole-2-carbohydrazide |
InChI |
InChI=1S/C4H6N4OS/c5-2-1-7-4(10-2)3(9)8-6/h1H,5-6H2,(H,8,9) |
InChI Key |
NUBISMVKAJYMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)
![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)





![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)



